N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide

Description

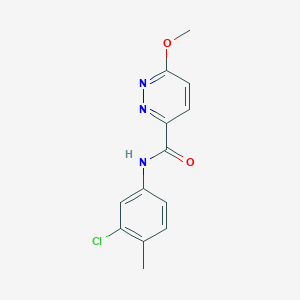

N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core substituted with a methoxy group at the 6-position and a carboxamide moiety at the 3-position. The carboxamide nitrogen is further linked to a 3-chloro-4-methylphenyl ring.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)14)15-13(18)11-5-6-12(19-2)17-16-11/h3-7H,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSXAGHMAMKCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide typically involves the following steps:

-

Formation of the Pyridazine Ring: : The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or their equivalents. For instance, 3,6-dichloropyridazine can be synthesized by reacting hydrazine hydrate with 1,4-dichloro-2,3-diketone under reflux conditions.

-

Introduction of the Methoxy Group: : The methoxy group can be introduced via nucleophilic substitution reactions. For example, 3,6-dichloropyridazine can be reacted with sodium methoxide in methanol to yield 6-methoxypyridazine.

-

Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the 6-methoxypyridazine with an appropriate amine. In this case, 3-chloro-4-methylaniline can be used to form the desired carboxamide through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria or fungi.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by the substitution patterns on both the pyridazine ring and the aryl group. Below is a comparative analysis with three structurally related compounds from the evidence:

Key Observations from Structural Comparisons

- Substituent Position : The target compound’s 3-chloro-4-methylphenyl group balances lipophilicity and steric effects, contrasting with dichlorophenyl () or methoxyphenyl () groups, which may alter solubility and target interactions.

- Hybrid Systems : The triazolo-pyridazine hybrid in introduces a fused heterocycle, which could improve binding affinity but complicate synthesis .

Biological Activity

N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its diverse biological activities, particularly in antimicrobial, antifungal, and anti-inflammatory applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridazine derivatives. Its structure includes:

- A pyridazine ring substituted with a methoxy group at the 6-position.

- A carboxamide group at the 3-position.

- A 3-chloro-4-methylphenyl moiety .

This unique configuration contributes to its biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It can inhibit microbial enzymes crucial for bacterial and fungal metabolism, disrupting essential metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that lead to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial and fungal strains. For example:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies have shown that it can reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study investigated the compound's activity against resistant strains of bacteria. The findings indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 8 µg/mL, suggesting potential for treating resistant infections .

- Inflammation Model : In a murine model of inflammation, administration of this compound significantly reduced swelling and pain compared to control groups. The reduction in inflammatory markers was statistically significant (p < 0.05) .

- Cytotoxicity Assessment : The cytotoxic effects were assessed using MTT assays on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity with IC50 values ranging from 20 µM to 50 µM, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-6-methoxypyridazine-3-carboxamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (60–100°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios of precursors like 3-chloro-4-methylaniline and pyridazine derivatives. Multi-step reactions often involve coupling agents (e.g., EDC/HOBt) for carboxamide formation. Purification via column chromatography or recrystallization is critical to achieve >95% purity . Challenges include minimizing side reactions (e.g., over-oxidation) and improving yields through iterative solvent screening .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity, High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment. For crystallography, SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving disorder in the chloro-methylphenyl group .

Q. What strategies address solubility limitations in biological assays?

- Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO ≤1% v/v), surfactants (e.g., Tween-80), or pH adjustment. Pre-formulation studies using dynamic light scattering (DLS) help identify aggregation thresholds. For in vivo studies, nanoemulsion or cyclodextrin-based formulations improve bioavailability .

Advanced Research Questions

Q. How do substitution patterns on the pyridazine core influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that 6-methoxy and 3-carboxamide groups are critical for target binding (e.g., kinase inhibition). Modifications to the chloro-methylphenyl moiety (e.g., replacing Cl with F) alter lipophilicity and metabolic stability. Computational docking (AutoDock Vina) paired with in vitro IC₅₀ assays can quantify these effects .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

- Methodological Answer : Disorder in the 3-chloro-4-methylphenyl group complicates electron density maps. Strategies include:

- Cooling crystals to 100 K to reduce thermal motion.

- Using SHELXL’s PART instruction to model disordered atoms.

- Refining occupancy ratios for overlapping substituents.

Validation with R₁ < 0.05 and wR₂ < 0.15 ensures reliability .

Q. How should researchers reconcile discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line specificity, ATP concentrations in kinase assays). Standardize protocols using guidelines like NIH Assay Guidance Manual . Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability). Meta-analysis of published IC₅₀ values identifies outliers due to solvent effects or impurity interference .

Q. What are the best practices for evaluating metabolic stability in early-stage development?

- Methodological Answer : Use microsomal incubation assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor phase I metabolites (e.g., demethylation at the 6-methoxy group). Adjust half-life (t₁/₂) by introducing electron-withdrawing groups or blocking metabolic hot spots identified via mass fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.